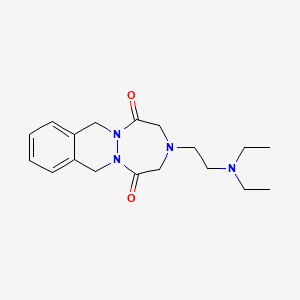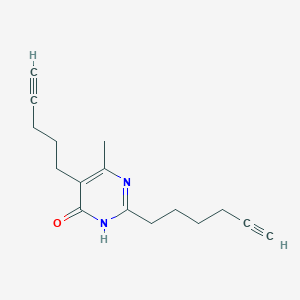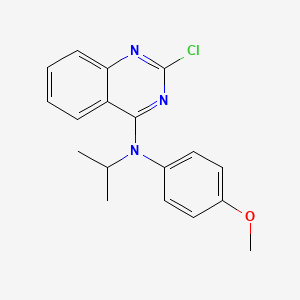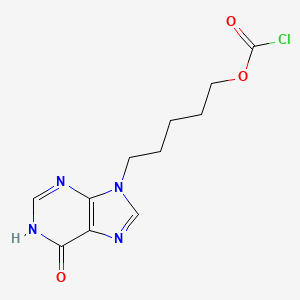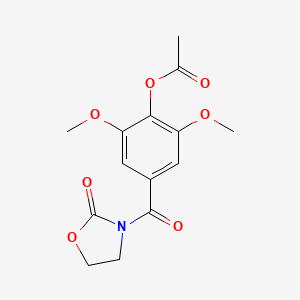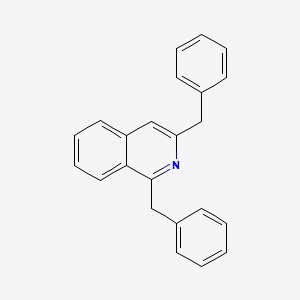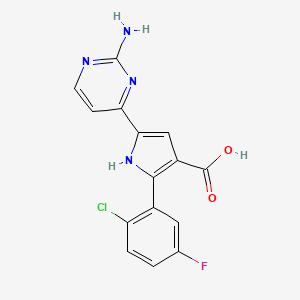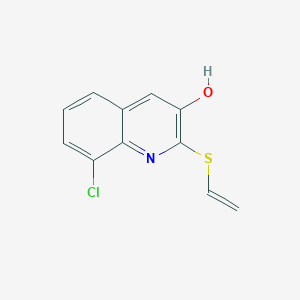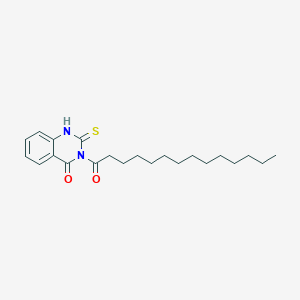
2-Sulfanylidene-3-tetradecanoyl-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tetradecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a tetradecanoyl group attached to the nitrogen atom at the third position of the quinazolinone ring, and a thioxo group at the second position. Quinazolinones are known for their diverse biological activities, making them of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tetradecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the quinazolinone core with a suitable sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Acylation with Tetradecanoyl Chloride: The final step involves the acylation of the nitrogen atom at the third position of the quinazolinone ring with tetradecanoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of 3-Tetradecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thioxo group can yield the corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various functionalized quinazolinone derivatives.
Scientific Research Applications
3-Tetradecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Tetradecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
3-Tetradecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
2-Thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the tetradecanoyl group, resulting in different biological activities and properties.
3-Acetyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Contains a shorter acyl chain, which may affect its solubility and reactivity.
3-Benzoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Features an aromatic acyl group, leading to distinct chemical and biological characteristics.
The uniqueness of 3-Tetradecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one lies in its long aliphatic acyl chain, which can influence its lipophilicity, membrane permeability, and overall biological activity.
Properties
CAS No. |
805323-90-4 |
|---|---|
Molecular Formula |
C22H32N2O2S |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
2-sulfanylidene-3-tetradecanoyl-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H32N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(25)24-21(26)18-15-13-14-16-19(18)23-22(24)27/h13-16H,2-12,17H2,1H3,(H,23,27) |
InChI Key |
DDOAVRHQRXTXPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N1C(=O)C2=CC=CC=C2NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Isoquinolin-6-yl-N~2~-{4-[(pyridin-3-yl)acetyl]phenyl}glycinamide](/img/structure/B12914608.png)
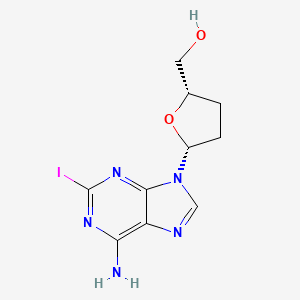
![6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12914626.png)
